molecular formula C16H19NO3 B12203238 7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B12203238
M. Wt: 273.33 g/mol
InChI Key: CNMNNSCWAKJOEU-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Piperidine

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the chromenone ring.

Scientific Research Applications

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its biological activity and specificity

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C16H19NO3/c1-11-14(18)6-5-13-12(9-15(19)20-16(11)13)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3

InChI Key

CNMNNSCWAKJOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCCCC3)O

Origin of Product

United States

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